3-(4-Bromophenyl)-2-methylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

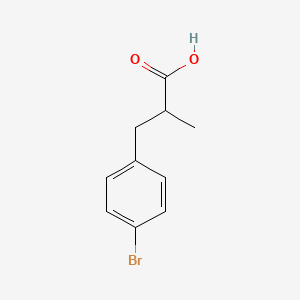

2D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXVFBKJEAPPAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617253 | |

| Record name | 3-(4-Bromophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66735-01-1 | |

| Record name | 4-Bromo-α-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66735-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(4-Bromophenyl)-2-methylpropanoic acid

CAS Number: 66735-01-1

An Essential Intermediate in Pharmaceutical and Chemical Synthesis

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)-2-methylpropanoic acid, a key chemical intermediate with significant applications in pharmaceutical research, drug development, and specialty chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, spectral characteristics, and potential biological significance.

Chemical and Physical Properties

This compound is a solid, crystalline compound, typically appearing as a yellow to light brown solid.[1] Its chemical structure, featuring a brominated phenyl ring and a carboxylic acid moiety, makes it a versatile building block in organic synthesis. The presence of the bromine atom and the carboxylic acid group provides two reactive centers for various chemical modifications.

Table 1: Physicochemical Properties of this compound and its Isomer

| Property | Value | Source |

| CAS Number | 66735-01-1 | - |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| Appearance | Yellow to light brown solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Isomer CAS Number | 32454-35-6 (2-(4-Bromophenyl)-2-methylpropanoic acid) | - |

| Isomer Melting Point | 122-124 °C | |

| Isomer Boiling Point | 334.2 ± 17.0 °C (Predicted) | |

| Isomer Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol |

Note: Some physicochemical data, such as melting and boiling points, are for the isomer 2-(4-Bromophenyl)-2-methylpropanoic acid and should be considered as an estimate for this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Peaks |

| ¹H NMR | - Aromatic protons (doublets, ~7.0-7.5 ppm) - Methine proton (CH, multiplet) - Methylene protons (CH₂, multiplet) - Methyl protons (CH₃, doublet) - Carboxylic acid proton (singlet, broad, >10 ppm) |

| ¹³C NMR | - Carbonyl carbon (~170-180 ppm) - Aromatic carbons (~120-140 ppm) - Methine carbon - Methylene carbon - Methyl carbon |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z 242/244 (due to bromine isotopes) - Fragments corresponding to the loss of COOH, Br, and other fragments. |

| Infrared (IR) | - O-H stretch (broad, ~2500-3300 cm⁻¹) - C=O stretch (~1700 cm⁻¹) - C-Br stretch (~500-600 cm⁻¹) - Aromatic C-H and C=C stretches |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be adapted from the well-documented synthesis of its isomer, 2-(4-bromophenyl)-2-methylpropanoic acid. The key step involves the bromination of a phenylpropanoic acid precursor.

Experimental Protocol: Synthesis (Adapted)

This protocol is an adapted method based on the synthesis of a structural isomer and should be optimized for the synthesis of this compound.

Reaction Scheme:

Caption: Proposed synthesis workflow for this compound.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and mechanical stirrer, suspend 2-methyl-3-phenylpropanoic acid in water.

-

Bromination: Slowly add bromine to the suspension at room temperature with vigorous stirring. The reaction can be performed under neutral, acidic, or alkaline conditions to optimize the yield and purity of the desired para-isomer.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture. If the reaction was performed under alkaline or neutral conditions, acidify the solution with an acid like HCl to precipitate the product.

-

Extraction: Extract the product from the aqueous solution using a suitable organic solvent like dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as aqueous methanol or hexanes, to yield the pure this compound.

Experimental Protocol: Purity Analysis by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

-

A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid), run in an isocratic or gradient mode. The exact ratio should be optimized for best separation.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a similar concentration as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 220-280 nm (to be optimized based on the UV spectrum of the compound)

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area.

Biological Activity and Applications

This compound belongs to the class of arylpropanoic acids, many of which are known to be non-steroidal anti-inflammatory drugs (NSAIDs).[1] The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Potential Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. Inhibition of these enzymes leads to the anti-inflammatory and analgesic effects of NSAIDs. While specific biological data for this compound is not available, it is hypothesized to act as a COX inhibitor.

Caption: The cyclooxygenase (COX) signaling pathway and the potential inhibitory role of this compound.

Applications

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules.[1]

-

Pharmaceutical Development: It serves as a crucial building block for the synthesis of various pharmaceutical agents, particularly those targeting inflammatory diseases and pain.[1] Its structure allows for further chemical modifications to develop new drug candidates.

-

Agrochemicals: This compound can be explored for its potential use in the development of new pesticides and herbicides.[1]

-

Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties, making it valuable in the production of advanced materials for coatings, adhesives, and composites.[1]

-

Organic Synthesis: In a broader sense, it is a useful reagent in organic chemistry for constructing complex molecular architectures due to its reactive functional groups.[1]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 66735-01-1) is a valuable chemical intermediate with significant potential in various fields, most notably in pharmaceutical research and development as a precursor to anti-inflammatory and analgesic agents. While detailed experimental data for this specific compound is limited, its structural similarity to other well-characterized arylpropanoic acids provides a strong basis for its potential biological activity as a COX inhibitor. The information and protocols provided in this guide are intended to support researchers in the synthesis, analysis, and application of this versatile compound. Further research to fully characterize its spectroscopic properties and biological activity is warranted.

References

A Comprehensive Technical Guide to the Physical Properties of 3-(4-Bromophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical and chemical properties of 3-(4-Bromophenyl)-2-methylpropanoic acid. Due to the existence of a structurally similar isomer, 2-(4-Bromophenyl)-2-methylpropanoic acid, for which more data is publicly available, this guide will also present the properties of this isomer in a separate section to aid researchers in distinguishing between the two compounds.

Core Physical and Chemical Properties

The physical properties of this compound are essential for its application in research and development, particularly in pharmaceutical synthesis and materials science.[1]

Properties of this compound

This compound is a versatile intermediate used in the synthesis of pharmaceuticals, especially anti-inflammatory agents, and in the development of advanced polymers.[1]

| Property | Value | Source |

| CAS Number | 66735-01-1 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.1 g/mol | [1] |

| Appearance | Yellow to light brown solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C, dry | [1][2] |

Properties of Isomer: 2-(4-Bromophenyl)-2-methylpropanoic Acid

It is critical to distinguish the target compound from its isomer, 2-(4-Bromophenyl)-2-methylpropanoic acid, which has a different substitution pattern on the propanoic acid chain.

| Property | Value | Source |

| CAS Number | 32454-35-6 | [3][4][5] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [3][4][5] |

| Molecular Weight | 243.1 g/mol | [3][4][5] |

| Appearance | White to Off-white/cream crystalline powder | [3][6][7] |

| Melting Point | 122-124 °C | [3][5][6][8][9] |

| Boiling Point | 334.2 ± 17.0 °C (Predicted) | [3][5] |

| Density | 1.456 ± 0.06 g/cm³ (Predicted) | [3][5] |

| pKa | 4.26 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [3][5] |

| Storage Conditions | Room temperature, sealed in dry conditions | [5][6] |

Structural Isomerism

The distinction between this compound and its isomer is crucial for accurate research. The location of the methyl group relative to the phenyl ring and the carboxylic acid defines the compound's chemical behavior and biological activity.

Caption: Logical diagram illustrating the structural differences between the two isomers.

Experimental Protocols

Detailed methodologies are fundamental for the replication of scientific findings. Below are protocols relevant to the characterization and synthesis of arylpropanoic acids.

General Protocol for Determination of Physical Properties of Carboxylic Acids

This protocol outlines the general steps for characterizing the physical properties of a carboxylic acid like this compound.

-

Melting Point Determination:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For 2-(4-Bromophenyl)-2-methylpropanoic acid, this is reported as 122-124 °C.[5][6]

-

-

Solubility Testing:

-

Weigh approximately 0.10 g of the acid into a test tube.[10]

-

Add 2 ml of a solvent (e.g., water, dichloromethane, ethyl acetate, methanol).[5][10]

-

Agitate the test tube vigorously.[10]

-

Observe and record whether the solid dissolves completely, partially, or not at all. Carboxylic acid solubility in water decreases as the nonpolar hydrocarbon portion of the molecule increases.[11][12]

-

-

Acidity (pKa) Measurement:

-

A solution of the acid is prepared in water or a suitable solvent.

-

The pH of the solution is measured using a calibrated pH meter.[10]

-

For sparingly soluble acids, a titration method is often employed. The acid is dissolved in a suitable solvent and titrated with a standard solution of a strong base (e.g., NaOH).

-

The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point on the titration curve.

-

Synthesis Protocol Example: (S)-3-(4-Bromophenyl)butanoic Acid

While a specific synthesis protocol for this compound was not found in the provided search results, the following procedure for a structurally similar compound, (S)-3-(4-Bromophenyl)butanoic Acid, illustrates a relevant synthetic methodology. This multi-step synthesis involves a rhodium-catalyzed asymmetric addition followed by saponification.[13][14]

-

(S)-Ethyl 3-(4-bromophenyl)butanoate Synthesis: A flask is charged with (4-bromophenyl)boronic acid, a rhodium-based catalyst (bis(norbornadiene)rhodium(I) tetrafluoroborate), a chiral ligand ((R)-(+)-BINAP), and 1,4-dioxane.[13] The mixture is stirred, and then water and triethylamine are added.[13] The reaction is heated, and ethyl (E)-but-2-enoate is added. The mixture is stirred for approximately 21 hours.[13]

-

Workup and Extraction: After cooling, the reaction mixture is concentrated. The crude material is diluted with diethyl ether and washed with water.[13] The organic layer is then dried and concentrated to yield the crude ester.[13]

-

Saponification to the Carboxylic Acid: The crude ester is dissolved in a mixture of methanol and water. Sodium hydroxide solution is added, and the mixture is heated to reflux until the reaction is complete.[13]

-

Purification: The mixture is cooled, and the methanol is removed. The remaining aqueous solution is washed with dichloromethane, cooled, and then acidified with concentrated HCl to a pH of 1-2.[13] The product is extracted with dichloromethane. The combined organic layers are dried and concentrated.[13]

-

Crystallization: The crude acid is dissolved in hot heptane. The solution is allowed to cool slowly to induce crystallization, yielding the final product as a solid.[13][14]

Workflow for Compound Characterization

The process of characterizing a newly synthesized compound involves a logical sequence of analytical techniques to confirm its identity, purity, and physical properties.

Caption: A typical experimental workflow for synthesis and characterization.

Spectroscopic Data

Spectroscopic analysis is indispensable for structural elucidation.

-

Infrared (IR) Spectroscopy: For carboxylic acids, the IR spectrum is characterized by a very broad O-H stretching vibration from approximately 3300 to 2500 cm⁻¹ and a strong C=O (carbonyl) stretching vibration between 1725 and 1700 cm⁻¹.[15] For a related compound, 3-(4-Bromophenyl)propionic acid, FTIR spectra have been recorded using KBr and ATR-Neat techniques.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a typical ¹H NMR spectrum of a related compound, 2-methylpropanoic acid, the carboxylic acid proton (-COOH) appears as a singlet at a high chemical shift, while the alkyl protons show characteristic splitting patterns (e.g., a doublet for the methyl groups and a septet for the CH proton).[17]

-

¹³C NMR: The ¹³C NMR spectrum for 2-methylpropanoic acid shows three distinct signals, corresponding to the carbonyl carbon, the tertiary carbon, and the two equivalent methyl carbons.[18]

-

Applications and Relevance

This compound is primarily utilized as a building block in organic synthesis.[1] Its functional groups—the carboxylic acid and the brominated aromatic ring—allow for a wide range of chemical transformations. It serves as a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and agrochemicals.[1][2] Furthermore, it has applications in materials science, where it can be incorporated into polymers to enhance their mechanical and thermal properties.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. chembk.com [chembk.com]

- 4. 2-(4-Bromophenyl)-2-methylpropanoic acid | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-Bromophenyl)-2-methylpropionic acid CAS#: 32454-35-6 [m.chemicalbook.com]

- 6. reignpharma.com [reignpharma.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6 | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. employees.oneonta.edu [employees.oneonta.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 13. orgsyn.org [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 3-(4-Bromophenyl)propionic acid | C9H9BrO2 | CID 2735609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide: Physicochemical Properties of 3-(4-Bromophenyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 3-(4-Bromophenyl)-2-methylpropanoic acid, a compound of interest in pharmaceutical research and organic synthesis. All quantitative data is summarized for clarity, and a logical workflow for determining its molecular weight is presented.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₁BrO₂ | |

| Molecular Weight | 243.1 | g/mol |

| CAS Number | 66735-01-1 |

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, calculated by summing the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₀H₁₁BrO₂[1][2][3].

The calculation is based on the following atomic weights:

-

Carbon (C): 12.01 g/mol

-

Hydrogen (H): 1.008 g/mol

-

Bromine (Br): 79.90 g/mol

-

Oxygen (O): 16.00 g/mol

The molecular weight is calculated as follows:

(10 * 12.01) + (11 * 1.008) + (1 * 79.90) + (2 * 16.00) = 243.1 g/mol [1][2][3]

This calculated value is consistent with the molecular weight reported in various chemical databases and supplier specifications.[1][2][3]

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical steps involved in determining the molecular weight of a chemical compound from its name.

Caption: Workflow for calculating molecular weight.

References

Elucidation of the Molecular Structure of 3-(4-Bromophenyl)-2-methylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-(4-bromophenyl)-2-methylpropanoic acid. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this document leverages predictive models based on established principles of organic chemistry and spectroscopic data from analogous structures. This guide outlines the compound's physicochemical properties, predicted spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a plausible synthetic pathway, and its relevance within the context of cyclooxygenase inhibition. Detailed experimental protocols for the analytical techniques discussed are also provided to aid researchers in their own investigations.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural features, comprising a brominated phenyl ring and a chiral center at the second carbon of the propanoic acid chain, make it a molecule of interest in medicinal chemistry and organic synthesis. Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. While the biological activity of this specific compound is not extensively documented, its structural similarity to known NSAIDs suggests potential applications in the development of novel therapeutic agents. This guide serves to detail the analytical methodologies and logical processes required to confirm its molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| CAS Number | 66735-01-1 |

| Appearance | Predicted to be a white to off-white solid |

| Canonical SMILES | CC(CC1=CC=C(Br)C=C1)C(=O)O |

| InChI Key | KIXVFBKJEAPPAR-UHFFFAOYSA-N |

Predicted Spectroscopic Data and Structural Elucidation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift values, fragmentation patterns, and vibrational frequencies of similar molecular structures.

Predicted ¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for determining the arrangement of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.4 | Doublet | 2H | Aromatic H (ortho to Br) |

| ~7.1 | Doublet | 2H | Aromatic H (meta to Br) |

| ~3.0 | Doublet of Doublets | 1H | -CH₂- (diastereotopic) |

| ~2.8 | Doublet of Doublets | 1H | -CH₂- (diastereotopic) |

| ~2.6 | Multiplet | 1H | -CH(CH₃)- |

| ~1.2 | Doublet | 3H | -CH₃ |

-

Interpretation: The carboxylic acid proton is expected to be a broad singlet at a high chemical shift. The aromatic protons will appear as two doublets, characteristic of a para-substituted benzene ring. The benzylic protons of the -CH₂- group are diastereotopic due to the adjacent chiral center and are expected to appear as two distinct signals, likely doublet of doublets. The methine proton (-CH-) will be a multiplet due to coupling with the adjacent methyl and methylene protons. The methyl group protons will appear as a doublet, being split by the single methine proton.

Predicted ¹³C NMR Spectrum

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon skeleton of a molecule.

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | -COOH |

| ~139 | Aromatic C (C-Br) |

| ~132 | Aromatic C (ortho to Br) |

| ~130 | Aromatic C (meta to Br) |

| ~120 | Aromatic C (ipso to propanoic acid) |

| ~45 | -CH(CH₃)- |

| ~40 | -CH₂- |

| ~17 | -CH₃ |

-

Interpretation: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The four distinct signals in the aromatic region confirm the para-substitution pattern. The aliphatic carbons of the propanoic acid chain will appear in the upfield region.

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1070 | Strong | C-Br stretch |

| ~1250 | Medium | C-O stretch |

| ~920 | Medium | O-H bend (out-of-plane) |

-

Interpretation: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group. The presence of the aromatic ring is indicated by the C=C stretching vibrations. The C-Br stretch will be observed in the fingerprint region.

Predicted Mass Spectrum

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 242/244 | Molecular ion peak (M⁺, M+2⁺), characteristic isotopic pattern of bromine |

| 197/199 | Loss of -COOH (45 Da) |

| 183/185 | Loss of -CH(CH₃)COOH (73 Da) |

| 171/173 | Benzylic cation [C₇H₆Br]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ (from further fragmentation) |

-

Interpretation: The mass spectrum will show a characteristic pair of peaks for the molecular ion, with a roughly 1:1 ratio, separated by 2 mass units, which is indicative of the presence of a single bromine atom. Common fragmentation pathways would include the loss of the carboxylic acid group and cleavage at the benzylic position.

Plausible Synthetic Route

A plausible method for the synthesis of this compound could involve a malonic ester synthesis followed by hydrolysis and decarboxylation.

Biological Context: Cyclooxygenase Inhibition

Arylpropionic acids are known to exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid.

Experimental Protocols

The following are generalized protocols for the key analytical techniques discussed. Researchers should adapt these to their specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and its fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for bromine-containing fragments should be carefully examined.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. While direct experimental data is currently sparse in the public domain, predictive analysis based on sound chemical principles provides a robust framework for its characterization. The methodologies and predicted data presented in this guide offer a solid foundation for researchers working with this compound and its analogs, particularly in the context of developing new therapeutic agents targeting the cyclooxygenase pathway.

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-(4-Bromophenyl)-2-methylpropanoic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed analysis of the predicted ¹H NMR spectrum for 3-(4-Bromophenyl)-2-methylpropanoic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide is based on established principles of NMR spectroscopy and data from analogous molecular structures. It aims to serve as a robust reference for the identification and characterization of this molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals. The presence of a chiral center at the C2 position renders the two methylene protons (H-3) diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals with distinct couplings.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1 (COOH) | 10.0 - 12.0 | singlet (broad) | - | 1H |

| H-Ar (ortho to Br) | ~ 7.45 | doublet | Jortho ≈ 8.5 Hz | 2H |

| H-Ar (meta to Br) | ~ 7.08 | doublet | Jortho ≈ 8.5 Hz | 2H |

| H-3a | ~ 3.10 | doublet of doublets (dd) | ²Jgeminal ≈ 13.9 Hz, ³Jvicinal ≈ 7.0 Hz | 1H |

| H-3b | ~ 2.65 | doublet of doublets (dd) | ²Jgeminal ≈ 13.9 Hz, ³Jvicinal ≈ 8.0 Hz | 1H |

| H-2 | ~ 2.75 | multiplet | - | 1H |

| H-4 (CH₃) | ~ 1.20 | doublet | ³Jvicinal ≈ 7.0 Hz | 3H |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Detailed Signal Analysis

-

Carboxylic Acid Proton (H-1): The proton of the carboxylic acid group is expected to appear as a broad singlet in the highly deshielded region of the spectrum, typically between 10.0 and 12.0 ppm.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange. This signal may disappear upon the addition of D₂O to the NMR sample.[1]

-

Aromatic Protons (H-Ar): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often simplifies to two doublets, especially at higher field strengths. The two protons ortho to the electron-withdrawing bromine atom are deshielded and expected to resonate at a lower field (around 7.45 ppm) compared to the two protons meta to the bromine (around 7.08 ppm).[3][4][5] The coupling between these adjacent aromatic protons results in a typical ortho-coupling constant of approximately 8.5 Hz.[6][7][8]

-

Methylene Protons (H-3a, H-3b): Due to the adjacent chiral center (C-2), the two protons of the methylene group are diastereotopic and thus chemically non-equivalent.[9][10] They are expected to appear as two separate signals, each as a doublet of doublets. They will exhibit geminal coupling to each other (a large coupling constant, typically 12-15 Hz) and vicinal coupling to the methine proton H-2 (smaller coupling constants, typically 6-8 Hz). The benzylic position causes a downfield shift into the 2.6-3.1 ppm range.[5]

-

Methine Proton (H-2): This proton is alpha to the carboxylic acid group and is coupled to the two diastereotopic methylene protons (H-3a and H-3b) and the three methyl protons (H-4). This complex coupling pattern will likely result in a multiplet around 2.75 ppm. Protons alpha to a carboxylic acid typically appear in the 2.0-2.5 ppm range, but the adjacent aromatic ring will cause a further downfield shift.[1]

-

Methyl Protons (H-4): The three protons of the methyl group are equivalent and are coupled to the single methine proton (H-2). This will result in a doublet in the aliphatic region of the spectrum, predicted to be around 1.20 ppm, with a typical vicinal coupling constant of about 7.0 Hz.

Experimental Protocols

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum for a small organic molecule such as this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include DMSO-d₆ or Acetone-d₆ if solubility is an issue.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm. In modern spectrometers, the residual solvent peak can often be used for calibration, making the addition of TMS optional.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

3.2. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). Higher field strengths provide better signal dispersion and resolution.

-

Sample Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field frequency.

-

Shimming: Perform manual or automated shimming of the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters: Set the standard ¹H NMR acquisition parameters. Typical values include:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds (a longer delay ensures quantitative integration)

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width: A standard spectral width of -2 to 14 ppm is appropriate.

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the known chemical shift of the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

-

Integration: Integrate the area under each signal to determine the relative ratio of protons contributing to each peak.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the predicted spin-spin coupling relationships.

Caption: Molecular structure with non-equivalent proton environments.

Caption: Predicted spin-spin coupling relationships.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. reddit.com [reddit.com]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-(4-Bromophenyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(4-Bromophenyl)-2-methylpropanoic acid. Due to the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this document presents a comprehensive prediction based on established chemical shift theory, analysis of structurally analogous compounds, and substituent effects. This guide is intended to serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and analytical chemistry for the purposes of structural verification and characterization.

Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from the known chemical shifts of related substructures such as 2-methylpropanoic acid and 4-bromotoluene, with adjustments made for the electronic and steric effects of the substituents.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 (Carboxyl) | 180 - 185 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[1] |

| C2 (Methine) | 40 - 45 | This methine carbon is alpha to the carboxylic acid, placing it in this expected range. |

| C3 (Methylene) | 35 - 40 | As a benzylic methylene carbon, its chemical shift is influenced by the adjacent aromatic ring.[2] |

| C4 (Ipso-Aryl) | 138 - 142 | This is the quaternary aromatic carbon attached to the propanoic acid side chain. |

| C5 & C9 (Ortho-Aryl) | 130 - 133 | These aromatic methine carbons are ortho to the alkyl substituent. |

| C6 & C8 (Meta-Aryl) | 128 - 131 | These aromatic methine carbons are meta to the alkyl substituent and ortho to the bromine atom. |

| C7 (Para-Aryl) | 120 - 125 | The ipso-carbon attached to bromine experiences a characteristic upfield shift due to the "heavy atom effect".[3][4] |

| C10 (Methyl) | 15 - 20 | The methyl carbon's chemical shift is typical for an alkyl group in this environment. |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed, generalized protocol for the acquisition of a 13C NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

-

Mass: Accurately weigh approximately 10-50 mg of the compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.[5] Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD), depending on the solubility of the compound.

-

Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, with its signal calibrated to 0.0 ppm.[5]

-

NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

Spectrometer: Utilize a high-field NMR spectrometer, for instance, operating at a proton frequency of 300 MHz or higher, which corresponds to a ¹³C frequency of approximately 75 MHz or higher.[6]

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment should be performed. This involves broadband decoupling of protons to ensure that each unique carbon signal appears as a singlet, simplifying the spectrum.[6]

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds.

-

Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is appropriate to encompass the expected range of chemical shifts for organic molecules.

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Molecular Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered to correspond with the assignments in the data table.

Caption: Chemical structure of this compound with carbon numbering.

References

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

Navigating the Maze of Fragments: A Technical Guide to the Mass Spectrometry of 3-(4-Bromophenyl)-2-methylpropanoic acid

For Immediate Release

This technical guide provides an in-depth analysis of the predicted mass spectrometric fragmentation of 3-(4-Bromophenyl)-2-methylpropanoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a predictive framework for the structural elucidation of this and similar compounds.

Executive Summary

Mass spectrometry is an indispensable analytical technique for determining the structure and molecular weight of compounds. The fragmentation pattern of a molecule provides a unique fingerprint, offering insights into its constituent functional groups and overall architecture. This guide focuses on this compound, a molecule incorporating a brominated aromatic ring, a carboxylic acid, and an aliphatic chain. Understanding its fragmentation is crucial for its identification and characterization in various scientific contexts. This document predicts the primary fragmentation patterns, details generalized experimental protocols, and presents the data in a structured format for clarity and ease of comparison.

Predicted Fragmentation Analysis

The fragmentation of this compound is anticipated to be influenced by its key structural features: the bromo-substituted phenyl group, the carboxylic acid moiety, and the methyl-substituted propanoic acid backbone.

Electron Ionization (EI) Fragmentation

Undergoing Electron Ionization, the molecule is expected to form a molecular ion ([M]•+) which will be observable as a characteristic doublet (M and M+2 peaks) due to the presence of the bromine isotopes (79Br and 81Br) in an approximate 1:1 ratio.[1][2] The subsequent fragmentation is predicted to follow several key pathways, including benzylic cleavage, alpha-cleavage, and rearrangements.

A prominent fragmentation pathway for alkyl-substituted benzene rings is the formation of a tropylium ion.[3] For the target molecule, benzylic cleavage is expected to be a major fragmentation route, leading to the formation of a stable bromotropylium cation.

Table 1: Predicted Major Fragment Ions of this compound under EI

| Predicted m/z | Ion Formula (for 79Br) | Predicted Origin |

| 242/244 | [C10H11BrO2]•+ | Molecular Ion ([M]•+) |

| 197/199 | [C9H10Br]•+ | Loss of COOH radical |

| 183/185 | [C8H8Br]+ | Benzylic cleavage with loss of the methylpropanoic acid radical |

| 170/172 | [C7H5Br]•+ | Loss of the 2-methylpropanoic acid moiety |

| 155/157 | [C6H4Br]+ | Loss of CO from the bromobenzoyl cation, if formed |

| 91 | [C7H7]+ | Tropylium ion (from potential rearrangement and loss of Br) |

| 77 | [C6H5]+ | Phenyl cation (from potential rearrangement and loss of Br) |

| 43 | [C3H7]+ | Isopropyl cation from cleavage of the 2-methylpropanoic acid moiety[4] |

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that typically results in the formation of protonated ([M+H]+) or deprotonated ([M-H]-) molecules with minimal in-source fragmentation.[5] Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer.

In positive ion mode, the protonated molecule is the precursor ion. Fragmentation is anticipated to involve the loss of neutral molecules such as water and carbon monoxide.

Table 2: Predicted Major Fragment Ions of this compound in Positive ESI-MS/MS

| Precursor m/z | Predicted Fragment m/z | Predicted Neutral Loss |

| 243/245 | 225/227 | H2O |

| 243/245 | 215/217 | CO |

| 243/245 | 197/199 | HCOOH (Formic Acid) |

| 225/227 | 197/199 | CO |

In negative ion mode, the deprotonated molecule is the precursor. The fragmentation is often driven by the loss of neutral molecules from the carboxylate anion.

Table 3: Predicted Major Fragment Ions of this compound in Negative ESI-MS/MS

| Precursor m/z | Predicted Fragment m/z | Predicted Neutral Loss |

| 241/243 | 197/199 | CO2 |

| 241/243 | 161 | Br |

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometric analysis of this compound.

Sample Preparation

A stock solution of this compound is prepared by dissolving the compound in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL. For analysis, this stock solution is further diluted to a final concentration of 1-10 µg/mL with the appropriate solvent system for the chosen ionization method.

Electron Ionization - Gas Chromatography-Mass Spectrometry (EI-GC-MS)

-

Chromatographic Separation: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used. The oven temperature program would typically start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.

-

Ionization: Standard electron ionization at 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight mass analyzer is used to scan a mass range of m/z 40-400.

Electrospray Ionization - Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)

-

Chromatographic Separation: A liquid chromatograph with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is employed. A gradient elution with mobile phases such as water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) and acetonitrile is typically used.

-

Ionization: ESI source parameters are optimized for the compound. This includes adjusting the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.

-

MS/MS Analysis: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) is used. The precursor ions ([M+H]+ or [M-H]-) are selected in the first mass analyzer, fragmented in a collision cell with an inert gas (e.g., argon or nitrogen) at varying collision energies (e.g., 10-40 eV), and the resulting product ions are analyzed in the second mass analyzer.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways.

Caption: Predicted EI fragmentation of this compound.

Caption: Predicted Positive ESI-MS/MS of this compound.

Caption: Predicted Negative ESI-MS/MS of this compound.

Conclusion

This technical guide provides a predictive overview of the mass spectrometric fragmentation of this compound. By leveraging established fragmentation principles for its constituent chemical moieties, we have outlined the expected major fragment ions under both EI and ESI conditions. The provided tables and diagrams serve as a valuable resource for researchers in the identification and structural characterization of this compound and its analogs. The detailed experimental protocols offer a starting point for method development for the analysis of such molecules. It is important to note that these are predicted pathways, and empirical data should be obtained for definitive structural confirmation.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3-(4-Bromophenyl)-2-methylpropanoic acid in organic solvents

An In-depth Technical Guide on the Solubility of 3-(4-Bromophenyl)-2-methylpropanoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the . Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information for a closely related structural isomer and presents a detailed, standard experimental protocol for determining thermodynamic solubility.

Solubility Profile

However, qualitative solubility information is available for the structural isomer, 2-(4-Bromophenyl)-2-methylpropanoic acid (CAS 32454-35-6) . Given the structural similarity, this information can serve as a useful preliminary guide for solvent selection in research and development. The presence of a bromophenyl group suggests hydrophobic characteristics, while the carboxylic acid moiety provides a site for polar interactions.[1]

Table 1: Qualitative Solubility Data for the Structural Isomer 2-(4-Bromophenyl)-2-methylpropanoic acid

| Solvent Class | Specific Solvent(s) | Solubility |

| Halogenated Hydrocarbons | Dichloromethane | Soluble[2][3][4] |

| Esters | Ethyl Acetate | Soluble[2][3] |

| Alcohols | Methanol | Soluble[2][3] |

| Alkanes | Hexanes, Heptanes | Practically Insoluble[4] |

| General | Ethers, Ketones, other Alcohols, other Hydrocarbons | Generally Soluble[4] |

Note: The data presented in this table is for the structural isomer 2-(4-Bromophenyl)-2-methylpropanoic acid and should be used as an estimation for this compound.

Experimental Protocol for Solubility Determination

For researchers needing precise quantitative data, determining the thermodynamic solubility experimentally is essential.[5] The shake-flask method is widely regarded as the most reliable and standard technique for measuring equilibrium solubility.[6][7] The following protocol outlines the steps for this method.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the solution reaches equilibrium (saturation). After phase separation, the concentration of the dissolved compound in the supernatant is quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material, such as PTFE for organic solvents)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation : Add a pre-weighed excess amount of solid this compound to a vial. The excess solid is crucial to ensure saturation is achieved.[6]

-

Solvent Addition : Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration : Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[5][7] The time required may vary depending on the compound and solvent system.

-

Phase Separation : After the equilibration period, allow the vials to stand undisturbed for a sedimentation period to let the undissolved solid settle.[6] To ensure complete removal of solid particles, centrifuge the samples at high speed or filter the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).[7][8] This step is critical to avoid artificially high concentration readings.

-

Sample Preparation for Analysis : Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a known volume of an appropriate solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration of the compound by comparing the instrument response to a previously prepared calibration curve.[5]

-

Calculation : Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: General workflow of the shake-flask method for solubility measurement.

References

- 1. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid [cymitquimica.com]

- 2. 2-(4-Bromophenyl)-2-methylpropionic acid | 32454-35-6 [chemicalbook.com]

- 3. 2-(4-Bromophenyl)-2-methylpropionic acid CAS#: 32454-35-6 [m.chemicalbook.com]

- 4. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Technical Guide: Physicochemical Properties of 3-(4-Bromophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physicochemical data for 3-(4-Bromophenyl)-2-methylpropanoic acid. Due to the limited availability of experimental data for this specific isomer in published literature, this document also includes data for the related isomer, 2-(4-Bromophenyl)-2-methylpropanoic acid, for comparative purposes. Furthermore, a detailed experimental protocol for melting point determination is provided to enable researchers to ascertain this critical value empirically.

Physicochemical Data

The available data for this compound is summarized in Table 1. At present, a specific melting point for this compound is not consistently reported in publicly available databases. Several suppliers note the melting point as "Not Available".[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 66735-01-1 | [2][3] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2][3] |

| Molecular Weight | 243.1 g/mol | [2][3] |

| Appearance | Yellow to light brown solid | [2][3] |

| Purity | ≥ 98% (HPLC) | [2][3] |

| Storage Conditions | 0-8 °C | [2][3] |

| Melting Point | Not Available | [1] |

Data for Structural Isomer: 2-(4-Bromophenyl)-2-methylpropanoic acid

For the purpose of scientific comparison, the well-documented properties of the structural isomer, 2-(4-Bromophenyl)-2-methylpropanoic acid, are presented in Table 2. It is critical to note that structural differences between these isomers will result in distinct physical properties, including melting point.

Table 2: Physicochemical Properties of 2-(4-Bromophenyl)-2-methylpropanoic acid

| Property | Value | Source(s) |

| CAS Number | 32454-35-6 | [4][5][6] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [4][5] |

| Molecular Weight | 243.10 g/mol | [5] |

| Appearance | White to pale orange solid | [5] |

| Melting Point | 122-124 °C | [4][7] |

| 123-127 °C | [5] |

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of a crystalline organic solid, such as this compound, using a capillary-based melting point apparatus.

Materials and Equipment

-

Crystalline sample of this compound

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thin-walled capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

-

Safety goggles

Sample Preparation

-

Ensure Sample Purity and Dryness: The sample must be pure and completely dry. Impurities can depress and broaden the melting point range.[8]

-

Grind the Sample: Place a small amount of the crystalline solid into a clean, dry mortar. Gently grind the sample into a fine, homogeneous powder using a pestle.[8][9] This ensures efficient and uniform heat transfer.

-

Load the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Pack the Sample: Gently tap the sealed end of the capillary tube on a hard surface to cause the powder to fall to the bottom.[10] Repeat this process until a packed column of 1-2 mm in height is achieved at the bottom of the tube.[11] An excessive amount of sample can lead to an inaccurate, broad melting range.[12]

Measurement Procedure

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.[13]

-

Rapid Preliminary Measurement (Optional): If the approximate melting point is unknown, it is efficient to first perform a rapid determination by heating the sample at a fast rate (e.g., 10-20 °C per minute).[13] This provides an estimated melting range.

-

Accurate Measurement:

-

Allow the apparatus to cool to at least 15-20 °C below the estimated melting point.[13]

-

Insert a new, freshly prepared capillary tube with the sample.

-

Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[11] A slow heating rate is critical for an accurate measurement.[12]

-

-

Observation and Recording:

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.[10]

-

Record the temperature (T₂) at which the entire solid mass has completely melted into a clear liquid.[10]

-

The melting point is reported as the range from T₁ to T₂. A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.

-

-

Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in the appropriate glass waste container. For highest accuracy, repeat the measurement with a fresh sample to ensure reproducibility.

Visualized Workflow

The logical flow of the experimental protocol for determining the melting point is illustrated below.

Caption: Experimental workflow for melting point determination.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. 2-(4-Bromophenyl)-2-methylpropanoic acid | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid [cymitquimica.com]

- 7. 2-(4-Bromophenyl)-2-methylpropionic acid | CAS#:32454-35-6 | Chemsrc [chemsrc.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. scribd.com [scribd.com]

- 10. byjus.com [byjus.com]

- 11. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

A Comprehensive Technical Guide to the Safe Handling of 3-(4-Bromophenyl)-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safety and handling of 3-(4-Bromophenyl)-2-methylpropanoic acid (CAS No. 66735-01-1). The information presented is collated from publicly available Safety Data Sheets (SDS) and chemical supplier information to ensure a comprehensive overview for laboratory and drug development personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust, mist, or spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound is presented in the table below. Note that some data points are not available from the searched resources.

| Property | Value |

| Molecular Formula | C10H11BrO2 |

| Molecular Weight | 243.10 g/mol |

| Appearance | Solid |

| CAS Number | 66735-01-1 |

Toxicological Information

Detailed toxicological studies for this compound are limited. The available Safety Data Sheets indicate that the chemical, physical, and toxicological properties have not been thoroughly investigated. The primary known health effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1][2] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[3][4]

Experimental Protocols: Safe Handling Procedures

While specific experimental protocols for this compound are not detailed in the provided search results, a standard safe handling workflow can be established based on general laboratory best practices and the information from the Safety Data Sheets.

Engineering Controls

-

The use of a chemical fume hood is recommended to minimize inhalation exposure.[6]

-

An eyewash station and safety shower must be readily accessible in the work area.[3][7]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for larger quantities.[3][7][8] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][5][7] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, chemical-resistant aprons or suits may be necessary.[3][5][7] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[3][4] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[6][9] Do not breathe dust or aerosols.[1][9] Wash hands thoroughly after handling.[1][5][7]

-

Storage: Store in a cool, dry, and well-ventilated place.[5][7] Keep the container tightly closed when not in use.[5][7][9] Store away from incompatible materials such as strong oxidizing agents.[8]

First Aid Measures

A summary of first aid procedures in case of exposure is provided in the table below.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][4][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[3][5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][5] |

Accidental Release Measures

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][4] Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: For large spills, evacuate the area. Wear appropriate personal protective equipment, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[1][5] Collect the material using a method that does not generate dust (e.g., HEPA-filtered vacuum) and place it in a sealed container for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4][5] Do not allow the material to enter drains or waterways.

Workflow and Logical Relationships

The following diagrams illustrate key workflows and relationships for the safe handling of this compound.

Caption: General workflow for the safe handling of chemical substances.

Caption: Logical flow for emergency response to an exposure event.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. chemical-label.com [chemical-label.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to 3-(4-Bromophenyl)-2-methylpropanoic Acid for Researchers and Drug Development Professionals

An Overview of a Key Pharmaceutical Intermediate

3-(4-Bromophenyl)-2-methylpropanoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features, including a brominated phenyl ring and a chiral center, make it a valuable intermediate for drug discovery and development, particularly in the area of anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, synthesis, and biological relevance for researchers, scientists, and drug development professionals.

Physicochemical Properties and Commercial Availability

This compound is commercially available from a range of suppliers, primarily for research and development purposes. The compound is typically an off-white to light brown solid. While there are several suppliers, this guide focuses on the isomeric compound 2-(4-Bromophenyl)-2-methylpropanoic acid (CAS No: 32454-35-6) for which more detailed public data is available, and which shares key structural motifs with the target compound. It is important for researchers to verify the specific isomer and its corresponding data when sourcing this chemical.

Quantitative Data from Commercial Suppliers

The following table summarizes the typical physical and chemical properties of the related isomer, 2-(4-Bromophenyl)-2-methylpropanoic acid, as reported by various chemical suppliers and databases. Researchers should always refer to the specific certificate of analysis (CoA) from their chosen supplier for lot-specific data.

| Property | Value | Source |

| CAS Number | 32454-35-6 | Multiple Suppliers |

| Molecular Formula | C₁₀H₁₁BrO₂ | Multiple Suppliers |

| Molecular Weight | 243.1 g/mol | Multiple Suppliers |

| Melting Point | 122-124 °C | ChemicalBook[1] |

| Boiling Point | 334.2 ± 17.0 °C (Predicted) | ChemicalBook[1] |

| Purity | ≥97%, ≥98%, >98.0% (HPLC), 99.5% | CymitQuimica[2], ChemScene[3], Chemsrc[4] |

| Appearance | White to Off-White Solid | ChemicalBook[1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | ChemicalBook[1] |

| pKa | 4.26 ± 0.10 (Predicted) | ChemicalBook[1] |

Experimental Protocols: Synthesis of a Structurally Related Compound